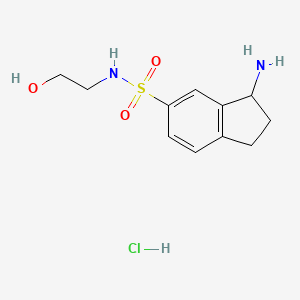

3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride

Description

Historical Context and Discovery

The development of indane-based sulfonamide compounds emerged from the broader historical context of sulfonamide drug discovery and heterocyclic chemistry research. Indane-5-sulfonamide, a fundamental structural analog, was first synthesized and characterized as part of systematic investigations into carbonic anhydrase inhibitors. The basic indane-5-sulfonamide structure serves as the foundation for more complex derivatives, including amino-substituted variants that incorporate additional functional groups for enhanced biological or chemical activity. Research into indane sulfonamides gained momentum following recognition of their potential as carbonic anhydrase inhibitors, leading to extensive structure-activity relationship studies that explored various substitution patterns around the indane core.

The synthesis of amino-indane derivatives represents a natural progression in this field, as amino groups provide additional sites for chemical modification and potentially enhance binding interactions with target molecules. The incorporation of hydroxyethyl substituents on the sulfonamide nitrogen atom reflects efforts to modulate solubility, bioavailability, and pharmacokinetic properties of these compounds. Historical precedent for such modifications can be traced through patent literature documenting various synthetic approaches to hydroxyalkyl amides and their applications in materials and pharmaceutical chemistry. The hydrochloride salt formation represents a common pharmaceutical development strategy to improve compound stability, solubility, and handling characteristics, particularly for compounds containing basic amino functionalities.

Significance in Chemical Research

The significance of this compound in chemical research stems from its multifunctional structure that combines several pharmacologically relevant moieties within a single molecular framework. The indane core provides a rigid bicyclic scaffold that constrains molecular geometry and potentially enhances binding selectivity for biological targets. Research on related indane-5-sulfonamide compounds has demonstrated their utility as carbonic anhydrase inhibitors, suggesting potential applications in areas requiring enzyme inhibition. The amino substituent at the 3-position introduces additional hydrogen bonding capabilities and provides a site for further chemical elaboration through standard synthetic transformations.

Contemporary research interest in this compound class extends beyond traditional pharmaceutical applications to include potential uses in materials science and catalysis. The sulfonamide functionality has been recognized for its ability to participate in hydrogen bonding networks, making such compounds valuable in crystal engineering and supramolecular chemistry applications. The hydroxyethyl substituent on the sulfonamide nitrogen atom introduces amphiphilic character to the molecule, potentially enabling applications in surfactant chemistry or as components in drug delivery systems. Recent synthetic methodologies for preparing related compounds, including processes for synthesizing 3-aminopropanesulfonic acid and related sulfonamide derivatives, have provided practical routes for accessing this chemical space.

Classification within Sulfonamide Compounds

This compound belongs to the broader classification of sulfonamide compounds, specifically within the subcategory of heterocyclic sulfonamides containing indane ring systems. According to systematic chemical classification schemes, this compound can be categorized as a substituted benzenesulfonamide derivative where the benzene ring is incorporated into an indane bicyclic framework. The presence of the amino group at the 3-position classifies it further as an aminosulfonamide, while the hydroxyethyl substitution on the nitrogen atom places it within the category of N-substituted sulfonamides.

Within the broader context of sulfonamide chemistry, this compound shares structural features with several important classes of bioactive molecules. The indane-5-sulfonamide core structure is recognized as a privileged scaffold for carbonic anhydrase inhibition, positioning this compound within a family of enzyme inhibitors with established biological activity. The amino substitution pattern aligns with structural motifs found in various pharmaceutical agents, particularly those targeting central nervous system applications. The hydroxyethyl substituent introduces similarities to compounds designed for enhanced water solubility and bioavailability, reflecting modern medicinal chemistry strategies for optimizing drug-like properties.

Comparative analysis with related sulfonamide structures reveals the compound's position within established structure-activity relationships. For example, compounds such as 2-amino-2,3-dihydro-1H-indene-5-sulfonamide demonstrate the importance of amino group positioning on biological activity. Similarly, benzenesulfonamide derivatives with amino and hydroxyethyl substituents, such as 5-amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide, provide precedent for the synthetic accessibility and stability of such functional group combinations.

Nomenclature and Identity Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex sulfonamide compounds. The compound name indicates several key structural features: the "3-Amino-indan" portion specifies the location of the amino group on the indane ring system, "5-sulfonic acid" indicates the position of the sulfonamide group, and "(2-hydroxy-ethyl)-amide" describes the N-substitution pattern. The "hydrochloride" designation indicates the presence of a protonated amino group associated with a chloride counterion, forming a salt structure that enhances compound stability and solubility characteristics.

Based on structural analysis of related compounds in chemical databases, the molecular formula can be predicted to be approximately C11H16ClN2O4S, incorporating the indane core, amino group, sulfonamide functionality, hydroxyethyl substituent, and hydrochloride salt formation. The molecular weight would be expected to fall within the range of 300-350 daltons, consistent with similar sulfonamide derivatives found in pharmaceutical and chemical literature. Chemical Abstracts Service registration and identification numbers would be assigned upon formal synthesis and characterization, providing unique identifiers for database searching and regulatory documentation.

Spectroscopic identification parameters for this compound would be expected to show characteristic features consistent with its functional groups. Nuclear magnetic resonance spectroscopy would reveal distinct chemical shifts for the aromatic protons of the indane ring system, the methylene protons of the cyclopentane ring, the amino group protons, and the hydroxyethyl chain. Infrared spectroscopy would display characteristic absorption bands for the sulfonamide S=O stretches, amino group N-H stretches, and hydroxyl O-H stretch. Mass spectrometry would provide molecular ion peaks and characteristic fragmentation patterns useful for structural confirmation and purity assessment.

Structural Signature Elements

The structural signature elements of this compound encompass several distinctive molecular features that define its chemical identity and determine its physical and chemical properties. The indane core structure, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid bicyclic framework that constrains molecular geometry and influences binding interactions with potential targets. This structural motif is exemplified in related compounds such as indane-5-sulfonamide, which serves as a fundamental building block for more complex derivatives. The specific regiochemistry of substituent placement around the indane ring system critically influences the compound's overall properties and potential applications.

The amino group positioned at the 3-carbon of the indane ring represents a key functional element that significantly impacts the compound's chemical reactivity and biological activity profile. Analysis of related amino-indane derivatives, such as 3-amino-2,3-dihydro-1H-inden-5-ol, demonstrates the importance of amino group positioning for hydrogen bonding interactions and potential enzyme binding. The electron-donating properties of the amino group also influence the electronic characteristics of the aromatic system, potentially affecting the compound's spectroscopic properties and chemical stability under various conditions.

The sulfonamide functional group at the 5-position constitutes another critical structural signature element, providing both hydrogen bonding capabilities and conformational constraints that influence molecular recognition processes. The sulfonamide linkage is characterized by its partial double bond character due to resonance effects, resulting in restricted rotation around the sulfur-nitrogen bond and specific geometric preferences. The N-substitution with a 2-hydroxyethyl group introduces additional complexity through the incorporation of a hydroxyl functionality that can participate in hydrogen bonding networks and influence compound solubility characteristics.

The hydrochloride salt formation represents an additional structural signature element that significantly impacts the compound's physical properties and handling characteristics. Salt formation with hydrochloric acid typically occurs at the amino group, resulting in a quaternary ammonium chloride structure that enhances water solubility and provides improved crystallization properties for compound isolation and purification. This structural modification is commonly employed in pharmaceutical development to optimize drug formulation properties and is exemplified in related compounds such as 3-aminopropane-1-sulfonic acid hydrochloride. The ionic character introduced by salt formation also influences the compound's interaction with biological membranes and its distribution properties in biological systems.

Properties

IUPAC Name |

3-amino-N-(2-hydroxyethyl)-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S.ClH/c12-11-4-2-8-1-3-9(7-10(8)11)17(15,16)13-5-6-14;/h1,3,7,11,13-14H,2,4-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQNYQXFKLWRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The synthesis, structure-activity relationships, and relevant case studies are discussed to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

The chemical structure of 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amide hydrochloride can be represented as follows:

This compound features an indan sulfonic acid moiety, which is crucial for its biological activity. The presence of the amino group and the hydroxyethyl amide enhances its solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar sulfonic acid derivatives. For instance, compounds with sulfonamide structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino-indan-5-sulfonic acid | M. tuberculosis | 12.5 µg/mL |

| Derivative A | S. aureus | 25 µg/mL |

| Derivative B | E. coli | 50 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its structural similarity to known inhibitors of cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced inflammation and pain .

In vitro studies demonstrated that derivatives of similar compounds exhibited significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage models .

Cytotoxicity

Cytotoxicity assessments using various cancer cell lines have shown that some sulfonamide derivatives can induce apoptosis in cancer cells. For example, in HepG2 liver cancer cells, certain derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, 3-amino-indan-5-sulfonic acid was tested against multiple strains of bacteria. The results indicated that it possessed moderate activity against both gram-positive and gram-negative bacteria, with a notable effect on resistant strains .

Study on Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory mechanisms found that compounds similar to 3-amino-indan-5-sulfonic acid reduced NF-kB activation in RAW 264.7 macrophages, suggesting a pathway for its anti-inflammatory effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-amino-indan-5-sulfonic acid to various biological targets. These studies suggest that the compound has a high binding affinity for COX-2 and other inflammatory mediators, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Antimicrobial Activity

Research has shown that 3-amino-indan-5-sulfonic acid derivatives exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have highlighted their potential against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This mechanism positions it as a candidate for treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases .

Neurological Applications

Emerging research suggests potential applications in neuropharmacology. The compound's ability to modulate neurotransmitter systems could make it relevant for the treatment of neurological disorders, including depression and anxiety. Preliminary studies indicate that it may influence serotonin and dopamine pathways, although further research is necessary to confirm these effects .

Synthesis and Characterization

The synthesis of 3-amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amide hydrochloride involves several steps, typically starting from readily available sulfonic acid derivatives. The synthesis process has been optimized to enhance yield and purity, with various reaction conditions explored to achieve the desired product efficiently .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Sulfonic acid + amine | 85 | Initial reaction |

| 2 | Hydrolysis | 90 | Conversion to amide |

| 3 | Crystallization | 95 | Final purification step |

Antimicrobial Efficacy

A series of case studies have been conducted to evaluate the antimicrobial efficacy of this compound. One notable study involved testing against Staphylococcus aureus and Escherichia coli, where the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

In Vivo Anti-inflammatory Effects

Another significant study assessed the anti-inflammatory effects using animal models of arthritis. Results indicated a marked reduction in joint swelling and pain scores in treated groups compared to controls, supporting its potential use as an anti-inflammatory agent .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains:

-

Primary amine (-NH₂)

-

Sulfonamide (-SO₂NH-)

-

Hydroxyethyl group (-OCH₂CH₂OH)

-

Indane scaffold

Key reaction pathways likely involve:

Amine Reactivity

-

Acid-base reactions : The amine group can act as a nucleophile or form salts under acidic/basic conditions. Protonation of the amine in the hydrochloride salt enhances solubility in polar solvents .

-

Acylation/alkylation : Reactivity with acyl chlorides or alkyl halides to form amides or secondary amines.

Sulfonamide Reactivity

-

Hydrolysis : Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, sulfonamides may hydrolyze to sulfonic acids and amines .

-

Coordination chemistry : Potential chelation with metal ions via sulfonamide oxygen and nitrogen atoms.

Hydroxyethyl Group Reactivity

-

Esterification/etherification : Reactivity with carboxylic acids or alkylating agents to form esters or ethers.

-

Oxidation : Susceptibility to oxidation (e.g., with KMnO₄ or CrO₃) to form ketones or carboxylic acids.

Synthetic and Biological Contexts

While direct reaction data for this compound is unavailable, analogs in IL-17 inhibitor research highlight its potential applications:

Multicomponent Reactions (MCRs)

Spirocyclic indane derivatives (structurally related to this compound) are synthesized via MCRs, enabling rapid generation of complex scaffolds for bioactivity studies .

Biological Interactions

-

IL-17A/IL-17RA inhibition : Related indane-sulfonamide macrocycles disrupt IL-17A binding to its receptor via hydrogen bonding and hydrophobic interactions (e.g., Kd < 200 nM in SPR assays) .

-

Pro-inflammatory cytokine modulation : Analogous compounds inhibit IL-17A-induced IL-8 production in keratinocytes (IC₅₀ < 540 nM) .

Hypothetical Reaction Pathways Table

Research Gaps and Limitations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminoindane Hydrochloride (SU-8629)

- Structure: Features a 2-amino group on the indan core without sulfonic acid or amide substituents.

- Pharmacology: Demonstrates potent non-narcotic analgesic activity in animal models, with efficacy linked to amine-mediated receptor interactions .

2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid Hydrochloride

- Structure : Contains a bromo substituent at position 5 and a carboxylic acid group instead of sulfonic acid.

- Applications: Limited pharmacological data, but halogenation may confer antimicrobial or anticancer properties in related compounds .

5-Methyltryptamine Hydrochloride

- Structure : Indole-based (vs. indan core) with a 5-methyl group and ethylamine side chain.

- Bioactivity : Tryptamine derivatives often exhibit serotonergic activity, contrasting with indanamines’ analgesic or dopaminergic effects.

- Solubility : Lower aqueous solubility than the target compound due to the absence of sulfonic acid .

Polymeric Amides (e.g., Polymethacrylic Amide)

- Structure: Polymerized amide backbones vs. the monomeric amide in the target compound.

- Synthesis : Both utilize amide linkages, but polymeric forms require formaldehyde or aldehydes for crosslinking, whereas the target compound’s amide is pre-functionalized .

Comparative Data Table

Key Research Findings and Implications

- Structural Influence on Bioactivity: Positional isomerism (e.g., 2-amino vs. 3-amino on indan) significantly alters receptor binding profiles. For example, 2-aminoindane derivatives show analgesic effects, while 3-substituted analogs may target different pathways .

- Solubility and Stability : The sulfonic acid group in the target compound enhances hydrophilicity, likely improving bioavailability compared to brominated or methylated analogs .

- Synthetic Challenges : Amide formation in the target compound may require specialized condensation agents (e.g., formaldehyde derivatives) similar to polymeric amide synthesis .

Notes and Limitations

- Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Inferences are drawn from structurally related molecules.

- Structural Diversity : Indan vs. indole cores result in divergent biological targets; indans are more common in analgesia, while indoles dominate neurotransmitter modulation .

- Regulatory Considerations : Halogenated analogs (e.g., bromo-substituted) may face stricter toxicity evaluations compared to sulfonamide derivatives .

Q & A

Q. What are the key synthetic strategies for preparing 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves coupling the sulfonic acid moiety with a hydroxyethylamine derivative. A recommended approach is using carbodiimide-based coupling agents (e.g., EDC) to activate the carboxylic acid intermediate, followed by amide bond formation. Critical parameters include:

- pH control : Maintain a slightly acidic environment (pH 4–6) to enhance coupling efficiency .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Use recrystallization or column chromatography to isolate the hydrochloride salt.

Optimization should include monitoring reaction progress via TLC or HPLC and validating yields through gravimetric analysis.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the indan ring, sulfonic acid group, and hydroxyethylamide substituents.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–280 nm) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M–Cl]⁺ ions).

- Elemental Analysis : Quantifies C, H, N, S, and Cl to confirm stoichiometry.

Q. How do the functional group positions influence the compound’s reactivity and applications?

- Methodological Answer : The para-positioned amino and hydroxy groups relative to the sulfonic acid moiety enhance solubility and hydrogen-bonding capacity, critical for interactions with biological targets . For example:

- Amino group : Participates in Schiff base formation or coordination chemistry.

- Sulfonic acid : Improves aqueous solubility and stabilizes protein interactions.

Comparative studies of structural analogs (e.g., 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid) highlight the importance of substituent positioning on reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

- Methodological Answer : Discrepancies may arise from variations in:

- Experimental design : Standardize assay conditions (e.g., pH, temperature, solvent) to ensure reproducibility.

- Functional group interactions : Compare analogs (e.g., chloro vs. hydroxy substituents) using structure-activity relationship (SAR) studies .

- Data normalization : Use internal controls (e.g., reference inhibitors) in bioactivity assays to mitigate batch-to-batch variability.

Meta-analyses of PubChem and ECHA datasets can identify trends in bioactivity profiles .

Q. What experimental strategies are recommended for studying this compound’s interaction with enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., association/dissociation rates) between the compound and immobilized enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Molecular Docking : Computational modeling predicts binding poses and identifies key residues (e.g., sulfonic acid interactions with lysine/arginine).

Validate findings with mutagenesis studies targeting predicted interaction sites .

Q. How should stability issues (e.g., hydrolysis or oxidation) be addressed during long-term storage?

- Methodological Answer :

- Storage conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation.

- Stability assays : Monitor purity via HPLC every 6 months; detect degradation products (e.g., free sulfonic acid) using LC-MS .

- Buffering agents : Lyophilize with stabilizing excipients (e.g., trehalose) for aqueous formulations.

Safety data sheets for related hydrochlorides recommend desiccated storage to avoid hygroscopic degradation .

Data Contradiction Analysis

Q. How to interpret conflicting data on the cytotoxicity of sulfonamide-based compounds in different cell lines?

- Methodological Answer :

- Cell line variability : Test the compound across multiple cell lines (e.g., HEK293, HeLa) with matched passage numbers.

- Assay sensitivity : Compare MTT, resazurin, and ATP-based assays; normalize results to cell count via flow cytometry.

- Metabolic interference : The sulfonic acid group may interact with mitochondrial enzymes, necessitating ROS detection (e.g., DCFH-DA probes) .

Cross-reference cytotoxicity data with PubChem’s in vitro toxicity databases for consistency .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s role in enzyme inhibition assays?

- Methodological Answer :

- Positive controls : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Negative controls : Include solvent-only (e.g., DMSO) and scrambled peptide controls.

- Blinding : Perform assays in triplicate with randomized plate layouts to reduce bias.

Lowry’s protein quantification method ensures consistent enzyme concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.